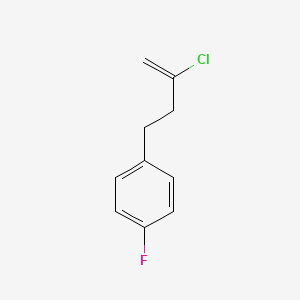

2-Chloro-4-(4-fluorophenyl)-1-butene

Beschreibung

Eigenschaften

IUPAC Name |

1-(3-chlorobut-3-enyl)-4-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClF/c1-8(11)2-3-9-4-6-10(12)7-5-9/h4-7H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMHZJYBTGUPQIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CCC1=CC=C(C=C1)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00641174 | |

| Record name | 1-(3-Chlorobut-3-en-1-yl)-4-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

731773-09-4 | |

| Record name | 1-(3-Chloro-3-buten-1-yl)-4-fluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=731773-09-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Chlorobut-3-en-1-yl)-4-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(4-fluorophenyl)-1-butene can be achieved through several methods. One common approach involves the reaction of 4-fluorobenzyl chloride with 2-chlorobutene in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through distillation or recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium on carbon (Pd/C) can be used to facilitate the reaction, and the process conditions are optimized to minimize by-products and maximize efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-4-(4-fluorophenyl)-1-butene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

Oxidation Reactions: The double bond in the butene moiety can be oxidized to form epoxides or diols.

Reduction Reactions: The compound can be reduced to form the corresponding alkane.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are employed.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is typical.

Major Products Formed

Substitution: Products include azides, thiols, and amines.

Oxidation: Products include epoxides and diols.

Reduction: The major product is the corresponding alkane.

Wissenschaftliche Forschungsanwendungen

2-Chloro-4-(4-fluorophenyl)-1-butene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used to study the effects of halogenated alkenes on biological systems.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-Chloro-4-(4-fluorophenyl)-1-butene involves its interaction with various molecular targets. The chlorine and fluorine atoms can participate in halogen bonding, which can influence the compound’s binding affinity to enzymes and receptors. The double bond in the butene moiety can undergo electrophilic addition reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares 2-Chloro-4-(4-fluorophenyl)-1-butene with structurally related compounds, focusing on molecular features, synthesis, and applications:

Structural and Reactivity Insights:

- Substituent Position Effects : The position of the fluorine atom on the phenyl ring (e.g., para in 4-fluorophenyl vs. ortho/meta in difluorophenyl derivatives) significantly influences electronic properties and intermolecular interactions. For instance, para-substitution enhances symmetry, favoring crystallinity .

- Backbone Length : The butene chain in this compound provides greater conformational flexibility compared to shorter propene analogs, which may affect reaction pathways in cross-coupling or cyclization reactions .

- Halogenation Impact : Chlorine at the 2-position increases electrophilicity, making the compound susceptible to nucleophilic substitution, while fluorine on the aryl group enhances stability against metabolic degradation .

Crystallographic Findings:

- Analogous fluorophenyl-containing compounds (e.g., ’s thiazole derivatives) exhibit isostructural triclinic packing (space group P̄1) with two independent molecules per asymmetric unit. These molecules adopt planar conformations except for one fluorophenyl group oriented perpendicularly, suggesting steric or electronic tuning possibilities for this compound derivatives .

- SHELX programs (e.g., SHELXL, SHELXD) are widely used for refining such structures, ensuring high precision in bond-length and angle determinations .

Biologische Aktivität

2-Chloro-4-(4-fluorophenyl)-1-butene is an organic compound with notable potential in various biological applications. Its structure, featuring both a chlorine and a fluorine atom, suggests unique interactions with biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

- IUPAC Name : this compound

- Molecular Formula : C10H10ClF

- Molecular Weight : 188.64 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The chlorine and fluorine substituents can influence the compound's lipophilicity and reactivity, which may enhance its binding affinity to specific receptors or enzymes.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies have suggested that this compound may possess antimicrobial properties against certain bacterial strains. Its mechanism may involve disrupting bacterial cell membranes or inhibiting critical metabolic pathways.

- Anticancer Potential : Some investigations have highlighted the compound's potential as an anticancer agent. It may induce apoptosis in cancer cells through pathways involving reactive oxygen species (ROS) and modulation of signaling pathways related to cell survival.

- Neuroprotective Effects : There is growing interest in the neuroprotective effects of compounds similar to this compound, particularly regarding their ability to inhibit monoamine oxidases (MAO), which are implicated in neurodegenerative diseases.

Case Studies

-

Antimicrobial Study :

- A study assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, suggesting potential utility as a topical antiseptic.

-

Anticancer Research :

- In vitro assays demonstrated that treatment with this compound resulted in a dose-dependent decrease in viability of human breast cancer cells (MCF-7). Mechanistic studies revealed that the compound activated caspase pathways, indicating its role in promoting apoptosis.

-

Neuroprotective Evaluation :

- A neuroprotective study showed that the compound could reduce oxidative stress markers in neuronal cell lines exposed to neurotoxic agents. This suggests that it may offer protective effects against neurodegeneration.

Data Summary Table

Q & A

Q. What are the recommended synthetic routes for 2-Chloro-4-(4-fluorophenyl)-1-butene, and how can reaction conditions be optimized?

- Methodological Answer : This compound can be synthesized via cross-coupling reactions, such as Suzuki-Miyaura coupling, using 2-chloro-1-butene derivatives and 4-fluorophenylboronic acid. Key factors include:

- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for efficient coupling .

- Solvent choice : Tetrahydrofuran (THF) or dimethylformamide (DMF) to stabilize intermediates.

- Temperature : 80–100°C to balance reaction rate and side-product formation.

Optimization should involve monitoring by TLC or GC-MS to track progress and minimize byproducts like dehalogenated species.

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR can confirm the double bond (δ 5.0–6.0 ppm for vinyl protons) and substituent positions (e.g., fluorine-induced deshielding in aromatic protons) .

- X-ray crystallography : SHELXL () can refine crystal structures to resolve ambiguities in stereochemistry or bond lengths .

- Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight (C₁₀H₉ClF, MW 184.6) and isotopic patterns for Cl/F .

Q. How does the 4-fluorophenyl group influence the compound’s physical properties?

- Answer : The electron-withdrawing fluorine atom increases the compound’s polarity, raising its boiling point compared to non-fluorinated analogs. It also enhances stability against oxidation due to reduced electron density on the phenyl ring .

Advanced Research Questions

Q. What strategies resolve contradictions in reported reactivity data for electrophilic additions to the double bond?

- Methodological Answer : Discrepancies may arise from solvent polarity or competing mechanisms (e.g., radical vs. ionic pathways). Systematic studies should:

- Vary solvents : Compare polar (acetonitrile) vs. nonpolar (hexane) media to assess solvent effects .

- Use radical traps : Add TEMPO to test for radical intermediates during bromination or epoxidation.

- DFT calculations : Predict regioselectivity in hydrohalogenation (e.g., Markovnikov vs. anti) .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Answer :

- Molecular docking : Software like AutoDock Vina can simulate binding to enzymes or receptors, leveraging the fluorophenyl group’s hydrophobic interactions .

- Pharmacophore mapping : Identify key motifs (e.g., chloro-alkene) for potential anticancer or anti-inflammatory activity, as seen in structurally related compounds .

Q. What crystallographic challenges arise when determining this compound’s structure, and how are they addressed?

- Answer :

- Disorder in the butene chain : Use SHELXL’s PART instructions to model alternative conformers .

- Weak diffraction : Collect high-resolution data (≤0.8 Å) and apply TWIN commands in SHELXL for twinned crystals .

- ORTEP-3 visualization : Generate thermal ellipsoid plots to assess positional uncertainty .

Key Research Considerations

- Safety : Handle with nitrile gloves and under fume hoods due to potential toxicity of chlorinated/fluorinated compounds .

- Data Validation : Cross-check NMR assignments with DEPT-135 and HSQC experiments to confirm quaternary carbons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.